molecular formula C10H14AsNO B14172479 ANILINE, p-ARSENOSO-N,N-DIETHYL- CAS No. 4164-06-1

ANILINE, p-ARSENOSO-N,N-DIETHYL-

Cat. No.: B14172479
CAS No.: 4164-06-1
M. Wt: 239.15 g/mol
InChI Key: ZMAJUIIPXKZPKM-UHFFFAOYSA-N
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Description

ANILINE, p-ARSENOSO-N,N-DIETHYL-: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline group substituted with a p-arsenosyl group and two diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ANILINE, p-ARSENOSO-N,N-DIETHYL- typically involves the reaction of aniline with arsenic trioxide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve the use of reducing agents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of ANILINE, p-ARSENOSO-N,N-DIETHYL- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities while maintaining high purity and yield. The use of advanced purification techniques such as distillation and recrystallization is also common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: ANILINE, p-ARSENOSO-N,N-DIETHYL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the arsenosyl group or the diethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve the use of halogenating agents, acids, or bases to facilitate the replacement of functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

ANILINE, p-ARSENOSO-N,N-DIETHYL- has several applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ANILINE, p-ARSENOSO-N,N-DIETHYL- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

    N,N-Diethylaniline: A related compound with similar structural features but lacking the arsenosyl group.

    p-Arsenosoaniline: Another related compound with an arsenosyl group but without the diethyl substitution.

Uniqueness: ANILINE, p-ARSENOSO-N,N-DIETHYL- is unique due to the presence of both the arsenosyl group and the diethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

4164-06-1

Molecular Formula

C10H14AsNO

Molecular Weight

239.15 g/mol

IUPAC Name

4-arsoroso-N,N-diethylaniline

InChI

InChI=1S/C10H14AsNO/c1-3-12(4-2)10-7-5-9(11-13)6-8-10/h5-8H,3-4H2,1-2H3

InChI Key

ZMAJUIIPXKZPKM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)[As]=O

Origin of Product

United States

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